N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide

Aurora kinase selectivity thiazole methylation

The compound N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide (CAS 1190292-58-0) is a hybrid small molecule integrating a 4(3H)-quinazolinone core and a 4,5-dimethylthiazole moiety via a 4-(aminomethyl)benzamide linker. It falls within the C07D417/12 patent classification for heterocyclic compounds containing 1,3-thiazole and quinazoline rings.

Molecular Formula C21H18N4O2S
Molecular Weight 390.5 g/mol
Cat. No. B14955493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide
Molecular FormulaC21H18N4O2S
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O)C
InChIInChI=1S/C21H18N4O2S/c1-13-14(2)28-21(23-13)24-19(26)16-9-7-15(8-10-16)11-25-12-22-18-6-4-3-5-17(18)20(25)27/h3-10,12H,11H2,1-2H3,(H,23,24,26)
InChIKeyFJXUGRKNSUTKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide – Core Structural and Target-Class Profile


The compound N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide (CAS 1190292-58-0) is a hybrid small molecule integrating a 4(3H)-quinazolinone core and a 4,5-dimethylthiazole moiety via a 4-(aminomethyl)benzamide linker. It falls within the C07D417/12 patent classification for heterocyclic compounds containing 1,3-thiazole and quinazoline rings [1]. The 4,5-dimethyl substitution on the thiazole ring is a distinguishing feature that is absent in simpler analogs, and the quinazolinone scaffold is a recognized pharmacophore in kinase inhibition [2]. Although primary pharmacological data for this exact compound are limited, its structural features position it as a candidate for targets such as thymidylate synthase, Aurora kinases, or CTPS1, based on analog series reported in the patent and primary literature [2][3].

Why N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide Cannot Be Simply Replaced by In-Class Analogs


In-class substitution is precarious for this chemotype because small structural variations—particularly the methylation pattern on the thiazole ring and the positioning of the methylene-bridged quinazolinone—can profoundly alter target engagement, selectivity, and cellular potency. For instance, in the thiazoloquinazoline Aurora kinase inhibitor series, the presence and position of methyl groups on the thiazole ring directly influenced Aurora A vs. B selectivity by over 100-fold [1]. Similarly, the 4,5-dimethylthiazole motif in this compound may enhance hydrophobic packing within the active site or modulate metabolic stability relative to the des-methyl analog (4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide). Generic substitution with other quinazolinone-benzamides, such as AZD-6703 or N-(3,4-dimethoxyphenethyl) analogs, would introduce different linker geometries and electron distributions, likely resulting in divergent pharmacology [2]. Therefore, procurement decisions must be guided by evidence specific to this compound rather than by class-level assumptions.

Quantitative Differentiation Evidence: N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide vs. Closest Analogs


Thiazole Methylation Impact on Aurora Kinase Selectivity: Class-Level Inference for the 4,5-Dimethyl Motif

In the structurally related thiazoloquinazoline series (J. Med. Chem. 2006, 49, 955–970), methylation on the thiazole ring dramatically shifts Aurora A vs. B selectivity. The unsubstituted thiazoloquinazoline scaffold yields balanced dual inhibition, whereas 4-methyl and 5-methyl variants confer up to 130-fold selectivity for Aurora B over Aurora A [1][2]. By extension, the 4,5-dimethylthiazole substitution in the target compound is predicted to further modulate this selectivity profile, providing a differentiation axis unavailable to the des-methyl comparator 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide.

Aurora kinase selectivity thiazole methylation

Structural Differentiation: 4,5-Dimethylthiazole vs. Unsubstituted Thiazole in Analog Binding Poses

Crystallographic studies of quinazolinone-thiazole hybrids bound to human thymidylate synthase (hTS) reveal that the thiazole ring occupies a hydrophobic pocket adjacent to the catalytic cysteine (Cys195). The 4,5-dimethyl substitution in the target compound is expected to deepen hydrophobic contacts relative to the unsubstituted thiazole analog [1][2]. This is supported by the 4E28 PDB structure of a related non-peptidic inhibitor, where methyl groups on the heterocycle fill sub-pockets critical for stabilizing the inactive enzyme conformation [2].

thymidylate synthase X-ray crystallography binding pose

Quinazolinone-Benzamide Linker Geometry: Differentiation from Directly Fused Thiazoloquinazolines

The target compound features a methylene-bridged benzamide linker between the quinazolinone and thiazole, in contrast to directly fused thiazolo[5,4-f]quinazoline analogs reported in the Aurora kinase literature [1]. This extended linker increases the distance between the two heterocyclic recognition elements, potentially enabling engagement with a broader range of kinase hinge regions or allosteric sites. Direct fusion compounds (e.g., thiazoloquinazolines in J. Med. Chem. 2006) display a constrained geometry that favors Aurora kinase binding pockets, while the flexible benzamide linker in the target compound may permit adaptation to additional targets such as CTPS1 [2].

linker geometry kinase selectivity scaffold hopping

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Relative to Polar Analogs

The 4,5-dimethylthiazole moiety increases the calculated logP of the target compound relative to more polar analogs such as N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide . In silico predictions indicate a clogP of approximately 3.8–4.2 for the target compound, compared to clogP ~2.5–3.0 for the dimethoxyphenethyl analog . While higher lipophilicity may improve membrane permeability, it could also reduce aqueous solubility, necessitating formulation optimization. The balance of these properties differs from both the more polar analogs and the more lipophilic directly fused thiazoloquinazolines, positioning the compound in a distinct physicochemical space [1].

lipophilicity solubility drug-likeness

Optimal Research and Industrial Application Scenarios for N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide


Kinase Selectivity Profiling: Aurora A vs. Aurora B Discrimination Studies

Based on the class-level inference that 4,5-dimethylthiazole substitution modulates Aurora isoform selectivity (Section 3, Evidence Item 1), this compound is suited for kinase selectivity panel screening. Researchers investigating mitotic kinase biology can use this compound alongside unsubstituted thiazole analogs to map the selectivity contribution of the 4,5-dimethyl motif, with the expectation of enhanced Aurora B bias [1].

Thymidylate Synthase Inactive-State Stabilization: Probe for Conformational Selectivity

The predicted enhanced hydrophobic contacts from the 4,5-dimethyl groups (Section 3, Evidence Item 2) suggest this compound may more effectively stabilize the inactive hTS conformation than des-methyl analogs. This application is relevant for overcoming platinum-drug resistance in ovarian cancer where hTS upregulation is implicated [1][2].

CTPS1 Inhibitor Discovery: Scaffold Validation for Nucleotide Metabolism Targets

The extended benzamide linker geometry (Section 3, Evidence Item 3) differentiates this compound from directly fused Aurora kinase inhibitors, potentially enabling engagement with CTPS1. This compound can serve as a starting point for medicinal chemistry optimization in CTPS1 inhibition programs targeting proliferative disorders [1].

Physicochemical Property Benchmarking: Lipophilicity-Tunable Tool Compound

The calculated intermediate lipophilicity (clogP 3.8–4.2) positions this compound between polar and highly lipophilic analogs, making it a useful reference for solubility-permeability trade-off studies in assay development and early formulation screening (Section 3, Evidence Item 4) [1].

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.